![molecular formula C13H24N2O B5917006 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as MPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of tricyclic compounds and has a unique structure that makes it an interesting molecule to study.
Mechanism of Action
The mechanism of action of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves its binding to the sigma-1 receptor. This binding leads to a modulation of the receptor's activity, which can have a variety of effects on different physiological processes. 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have both agonist and antagonist effects on the sigma-1 receptor, depending on the specific context.
Biochemical and Physiological Effects:
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have a variety of biochemical and physiological effects, many of which are related to its binding to the sigma-1 receptor. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and modulation of ion channel activity. 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in lab experiments is its high affinity and specificity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is its relatively complex synthesis, which may make it difficult to obtain in large quantities for certain experiments.
Future Directions
There are several potential future directions for research on 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and its applications in scientific research. One area of interest is the development of new compounds based on the structure of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol that may have improved binding affinity or selectivity for the sigma-1 receptor. Another area of interest is the potential therapeutic applications of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and related compounds in the treatment of neurodegenerative diseases and other neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and its effects on different physiological processes.
Synthesis Methods
The synthesis of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves several steps, starting with the reaction of 1,5-dibromopentane with sodium ethoxide to form 1-ethoxy-5-bromopentane. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to form the amine, which is then converted to 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol using a series of reactions involving acetic anhydride, sodium borohydride, and hydrochloric acid.
Scientific Research Applications
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been used as a tool to study the sigma-1 receptor and its role in these processes.
properties
IUPAC Name |
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-3-4-13-9-14-5-6-15(10-13)8-12(2,7-14)11(13)16/h11,16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWSNQGSJMXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CCN(C1)CC(C3)(C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6961954 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.